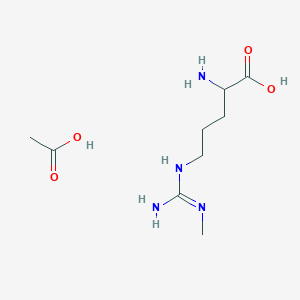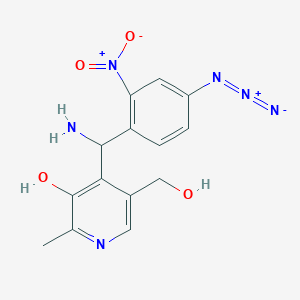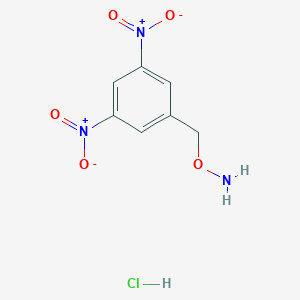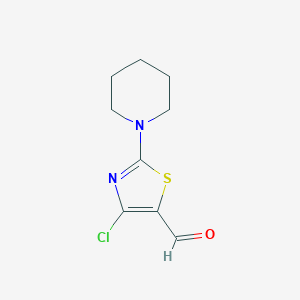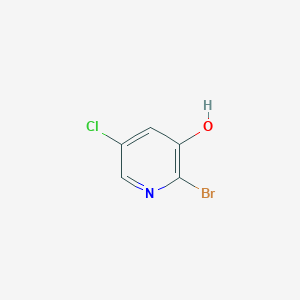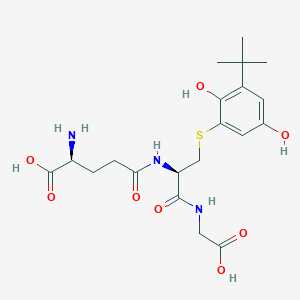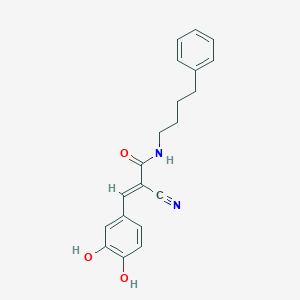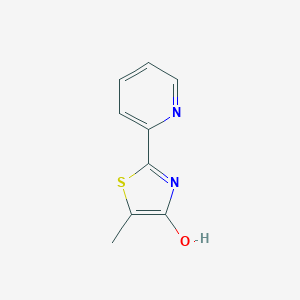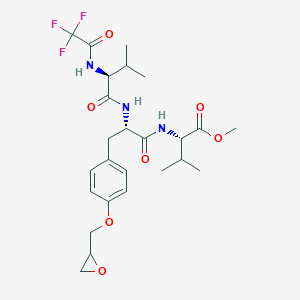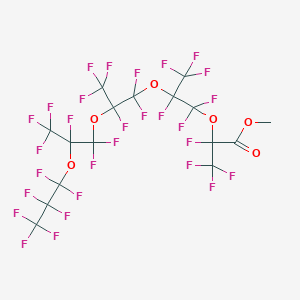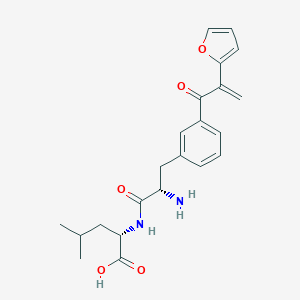
3-(2-Furylacryloyl)phenylalanylleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Furylacryloyl)phenylalanylleucine, commonly known as FAFL, is a type of peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
科学的研究の応用
FAFL has been studied for its potential applications in various fields, including drug discovery, cancer research, and neuroscience. In drug discovery, FAFL has been used as a lead compound for the development of new drugs. It has been found to have a high affinity for certain receptors and enzymes, making it a promising candidate for drug development. In cancer research, FAFL has been studied for its ability to inhibit the growth of cancer cells. It has been found to induce apoptosis, or programmed cell death, in cancer cells. In neuroscience, FAFL has been studied for its potential role in the regulation of neurotransmitter release.
作用機序
The mechanism of action of FAFL is not well understood. However, it has been proposed that FAFL interacts with specific receptors and enzymes in the body, leading to various biochemical and physiological effects.
生化学的および生理学的効果
FAFL has been found to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the regulation of neurotransmitter release. It has also been found to have anti-inflammatory properties and to inhibit the growth of bacteria.
実験室実験の利点と制限
One advantage of using FAFL in lab experiments is its high affinity for certain receptors and enzymes. This makes it a promising candidate for drug development and other applications. However, one limitation of using FAFL is its high cost and limited availability. It may also have potential side effects that need to be further studied.
将来の方向性
There are many future directions for research on FAFL. One area of research could be the development of new drugs based on the structure of FAFL. Another area of research could be the exploration of FAFL's potential role in the regulation of neurotransmitter release and its potential applications in the treatment of neurological disorders. Additionally, more research is needed to fully understand the mechanism of action of FAFL and its potential side effects.
合成法
FAFL is synthesized through a solid-phase peptide synthesis method. This method involves the sequential addition of amino acids to a growing peptide chain on a solid support. The amino acids are added in a specific order to create the desired sequence of the peptide. Once the peptide has been synthesized, it is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
特性
CAS番号 |
134876-52-1 |
|---|---|
製品名 |
3-(2-Furylacryloyl)phenylalanylleucine |
分子式 |
C22H26N2O5 |
分子量 |
398.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-amino-3-[3-[2-(furan-2-yl)prop-2-enoyl]phenyl]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C22H26N2O5/c1-13(2)10-18(22(27)28)24-21(26)17(23)12-15-6-4-7-16(11-15)20(25)14(3)19-8-5-9-29-19/h4-9,11,13,17-18H,3,10,12,23H2,1-2H3,(H,24,26)(H,27,28)/t17-,18-/m0/s1 |
InChIキー |
QMWCKLBYCNRQOR-ROUUACIJSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC(=CC=C1)C(=O)C(=C)C2=CC=CO2)N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC(=CC=C1)C(=O)C(=C)C2=CC=CO2)N |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC(=CC=C1)C(=O)C(=C)C2=CC=CO2)N |
同義語 |
3-(2-furylacryloyl)phenylalanylleucine 3-(2-furylacryloyl)phenylalanylleucine, (Z)-isomer FA-Phe-Leu |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



